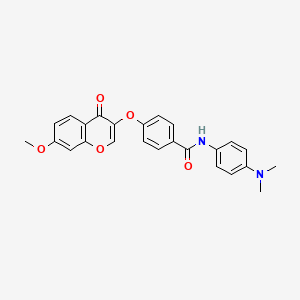

N-(4-(dimethylamino)phenyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-27(2)18-8-6-17(7-9-18)26-25(29)16-4-10-19(11-5-16)32-23-15-31-22-14-20(30-3)12-13-21(22)24(23)28/h4-15H,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNLFTUYUWLFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)phenyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a dimethylamino group and a chromenyl moiety linked via a benzamide framework. Its structural formula can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly in cancer and infectious disease models.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. A series of derivatives based on the benzamide scaffold were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

Case Study: Anti-Melanoma Activity

In a study examining anti-melanoma activity, the compound demonstrated an IC50 value of approximately 1.5 µM against A2058 human melanoma cells. This suggests that it effectively inhibits cell proliferation and induces apoptosis in these cells.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Structure-activity relationship (SAR) studies indicated that modifications to the benzamide moiety could enhance antiviral efficacy.

Research Findings

- Compound Efficacy : In vitro assays showed that certain analogs exhibited EC50 values as low as 0.044 µM against HCV, comparable to existing antiviral therapies.

- Mechanism of Action : The proposed mechanism involves inhibition of viral replication through interference with the viral life cycle, potentially targeting viral proteins essential for replication.

Antibacterial Activity

The compound's antibacterial properties have been explored as well, particularly against drug-resistant strains. Studies indicate that it acts synergistically with conventional antibiotics, enhancing their effectiveness against pathogens like Acinetobacter baumannii.

Data Table: Biological Activity Overview

| Activity Type | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | A2058 Melanoma Cells | 1.5 µM | |

| Antiviral | Hepatitis C Virus | 0.044 µM | |

| Antibacterial | Acinetobacter baumannii | Synergistic effect |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, but further investigations are needed to assess toxicity profiles and metabolic pathways.

Safety Profile

Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity. However, long-term studies are necessary to fully understand its safety profile in vivo.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges: The chromenone-ether linkage in the target compound likely requires multi-step synthesis, contrasting with simpler benzamide derivatives (e.g., ’s compound) prepared via direct coupling .

- Thermodynamic Stability: The dimethylamino group may reduce crystallinity compared to halogenated analogs (e.g., ’s chloro derivatives), complicating structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.